molecular formula C12H12N2O2S2 B2984211 N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide CAS No. 2097934-95-5

N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide

Cat. No.: B2984211
CAS No.: 2097934-95-5
M. Wt: 280.36
InChI Key: RSQHGFFYKXDXPP-UHFFFAOYSA-N
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Description

N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide typically involves the coupling of a bithiophene derivative with an ethanediamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQHGFFYKXDXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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